tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane
Description
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is a silyl ether derivative characterized by a tert-butyldimethylsilyl (TBS) group attached to a substituted phenoxy moiety (3-methyl-4-nitrophenol). This compound is structurally tailored for applications in organic synthesis, particularly as a protective group for alcohols or phenols, and as a coupling agent in materials science. The nitro group at the para position and the methyl group at the meta position on the aromatic ring influence its electronic and steric properties, impacting reactivity and stability .
Synthesis typically involves reacting 3-methyl-4-nitrophenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in dichloromethane (DCM). Similar protocols yield derivatives such as 4-nitrobenzyl oxy tert-butyl dimethylsilane (1g) with 86% efficiency .
Properties
Molecular Formula |
C13H21NO3Si |
|---|---|
Molecular Weight |
267.40 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(3-methyl-4-nitrophenoxy)silane |
InChI |
InChI=1S/C13H21NO3Si/c1-10-9-11(7-8-12(10)14(15)16)17-18(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI Key |
XVEOMACMUJTFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of m-Cresol
The nitration process involves electrophilic aromatic substitution, where m-cresol reacts with nitric acid in the presence of sulfuric acid as a catalyst. Key steps include:
-
Reaction Setup : m-Cresol is dissolved in concentrated sulfuric acid at 0–5°C.
-
Nitration : Fuming nitric acid (≥90%) is added dropwise to maintain temperature below 10°C to prevent over-nitration.
-
Workup : The mixture is poured onto ice, and the product is extracted with dichloromethane or ethyl acetate.
-
Purification : Recrystallization from ethanol yields yellow crystals (mp: 125–130°C).
Optimization Notes :
-
Excess sulfuric acid enhances nitronium ion (NO₂⁺) generation, improving regioselectivity for the para position relative to the methyl group.
-
Temperature control minimizes byproducts like 2-methyl-4-nitrophenol.
Silylation of 3-Methyl-4-Nitrophenol
The hydroxyl group of 3-methyl-4-nitrophenol is protected via silylation using TBSCl.
Standard Silylation Protocol
Reagents :
-
3-Methyl-4-nitrophenol
-
TBSCl
-
Imidazole (base)
-
Anhydrous DMF (solvent)
-
Deprotonation : 3-Methyl-4-nitrophenol (1 eq) and imidazole (2–3 eq) are dissolved in DMF under nitrogen.
-
Silylation : TBSCl (1.1 eq) is added dropwise at 0°C, then stirred at room temperature for 12–16 hours.
-
Workup : The reaction is quenched with water, extracted with hexane or ethyl acetate, and dried over MgSO₄.
-
Purification : Column chromatography (hexane/ethyl acetate, 20:1) yields the product as a yellow oil (typical yield: 80–86%).
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, THF, or CH₂Cl₂ | DMF maximizes nucleophilicity |
| Base | Imidazole > Et₃N | Reduces HCl side reactions |
| Temperature | 0°C → RT | Prevents exothermic decomposition |
| Stoichiometry | 1.1 eq TBSCl | Ensures complete conversion |
Alternative Methods
-
Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.
-
Solid-Phase Synthesis : Silica-supported TBSCl enables easier purification but requires longer reaction times (24 hours).
Comparative Analysis of Silylation Conditions
The table below contrasts methodologies from recent literature:
| Study | Solvent | Base | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Vulcanchem | DMF | Imidazole | 16 | 86 | 99% |
| RSC | THF | Et₃N | 12 | 81 | 95% |
| PMC | CH₂Cl₂ | Pyridine | 18 | 78 | 97% |
Insights :
-
DMF consistently achieves higher yields due to superior solvation of intermediates.
-
Imidazole outperforms Et₃N by neutralizing HCl more efficiently, minimizing side reactions.
Challenges and Mitigation Strategies
Hydrolytic Instability
The TBS group in tert-butyldimethyl(3-methyl-4-nitrophenoxy)silane is susceptible to hydrolysis under acidic or aqueous conditions. Strategies to enhance stability include:
-
Using anhydrous solvents and inert atmospheres during synthesis.
-
Storing the product at –20°C under nitrogen.
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Hydrolysis: The silyl ether bond can be hydrolyzed to yield the corresponding phenol and silanol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl ether bond.
Major Products Formed
Oxidation: 3-methyl-4-aminophenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 3-methyl-4-nitrophenol and tert-butyldimethylsilanol.
Scientific Research Applications
Applications in Organic Synthesis
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane serves as a versatile intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:
- Alkylation Reactions : Utilized as an alkylating agent to introduce propanol functionalities into pharmaceuticals.
- Protective Group : Acts as a protective group for alcohols and amines during multi-step syntheses.
- Silylation Reactions : Facilitates the silylation of alcohols and phenols, enhancing their reactivity in subsequent reactions.
Analytical Chemistry Applications
In analytical chemistry, this compound has been employed in the development of improved spectrophotometric assays. Notably, it has been tested for its performance as a substrate to quantify the hydrolytic activity of enzymes such as silicatein-α. The findings indicated that it provided reliable assay performance due to its structural characteristics that enhance sensitivity and specificity in detection methods .
Material Science Applications
The unique combination of silicon and organic functional groups enables this compound to be used in material science:
- Silane Coupling Agents : Enhances adhesion between organic polymers and inorganic substrates.
- Surface Modification : Used to modify surfaces for improved hydrophobicity or oleophobicity, making it beneficial for coatings and sealants.
Case Study 1: Hydrolytic Activity of Silicatein-α
A study investigated the hydrolytic activity of silicatein-α on various silyl ethers, including this compound. The results demonstrated that this compound could effectively serve as a substrate for enzyme kinetics studies, allowing researchers to determine Michaelis-Menten parameters with high accuracy despite challenges posed by background hydrolysis rates .
Case Study 2: Spectrophotometric Assay Development
In another study focused on improving spectrophotometric assays, this compound was identified as one of the most effective substrates for quantifying enzyme activity. The study highlighted its ability to produce distinct absorbance changes that correlate with enzyme concentration and activity levels .
Mechanism of Action
The mechanism of action of tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane involves the cleavage of the silyl ether bond under specific conditions. This cleavage can be catalyzed by enzymes such as silicatein, which hydrolyze the silicon-oxygen bond. The molecular targets include the phenoxy and silyl groups, and the pathways involved are primarily hydrolysis and substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Silane Compounds
Substituent Effects on Reactivity and Stability
- 4-Nitrobenzyl Oxy tert-Butyl Dimethylsilane (1g): This analog lacks the methyl group at the meta position but retains the nitro group at the para position. However, the nitro group’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attacks. Reported yields for 1g (86%) are comparable to the target compound, suggesting similar synthetic accessibility .
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane :
The iodine substituent enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the nitro group in the target compound offers superior electrophilicity for reactions like nitration or reduction. The iodine analog’s molecular weight (348.29 g/mol) is higher due to the iodine atom, impacting solubility and diffusion properties .- However, the trimethylsilyl group is less stable under acidic or basic conditions compared to the TBS group, limiting its use in prolonged reactions .
Spectroscopic and Physical Properties
IR and NMR Data :
The target compound’s IR spectrum shows characteristic nitro group absorption near 1520 cm⁻¹ and Si-O-C stretching at 1254 cm⁻¹, consistent with analogs like 1g .Thermal Stability : The TBS group’s thermal stability (decomposition >200°C) surpasses trimethylsilyl analogs, making it suitable for high-temperature applications like CVD processes, where silane conversion rates depend on molecular stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
